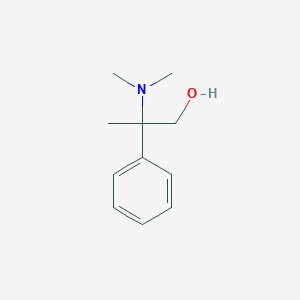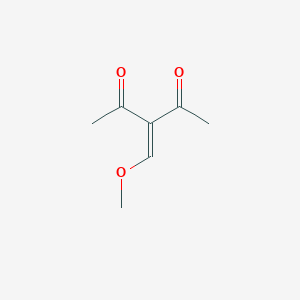
Methyl-(3-pyridin-3-yl-propyl)-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl-(3-pyridin-3-yl-propyl)-amine is an organic compound characterized by a pyridine ring attached to a propyl chain, which is further connected to a methylamine group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromopyridine and 3-chloropropylamine.
Reaction Steps:
Industrial Production Methods: In an industrial setting, the synthesis might involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems ensures high efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into various reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced amine derivatives.
Substitution: Halogenated pyridine derivatives.
Chemistry:
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biological amines.
Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly in targeting neurological disorders.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic properties.
作用機序
The mechanism by which Methyl-(3-pyridin-3-yl-propyl)-amine exerts its effects involves interaction with molecular targets such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the amine group can form hydrogen bonds, influencing the activity of biological molecules.
類似化合物との比較
3-Pyridylmethylamine: Lacks the propyl chain, making it less flexible in binding interactions.
N-Methyl-3-pyridylamine: Similar structure but without the propyl spacer, affecting its steric properties.
Uniqueness: Methyl-(3-pyridin-3-yl-propyl)-amine’s unique structure, with a flexible propyl chain and a reactive amine group, allows for diverse chemical modifications and interactions, making it a versatile compound in various applications.
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
N-methyl-3-pyridin-3-ylpropan-1-amine |
InChI |
InChI=1S/C9H14N2/c1-10-6-2-4-9-5-3-7-11-8-9/h3,5,7-8,10H,2,4,6H2,1H3 |
InChIキー |
JTZNMBQMOLYDEZ-UHFFFAOYSA-N |
正規SMILES |
CNCCCC1=CN=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


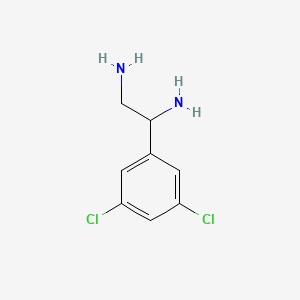
![3,6,7,15-Tetramethyl-18-azahexacyclo[12.11.0.02,11.06,11.017,25.019,24]pentacosa-1(14),15,17(25),19,21,23-hexaene-5,10-diol](/img/structure/B12110565.png)

![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B12110579.png)
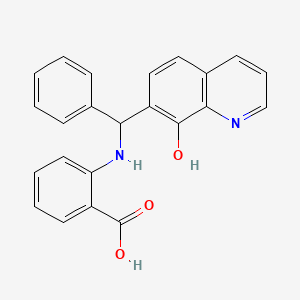
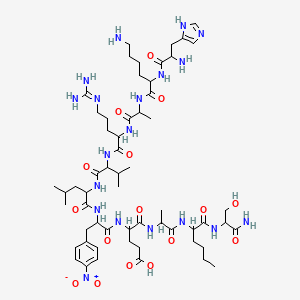
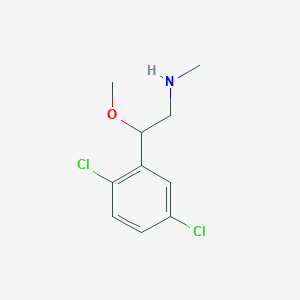

![N-[3-(1H-Imidazol-1-yl)propyl]cyclohexanamine](/img/structure/B12110617.png)
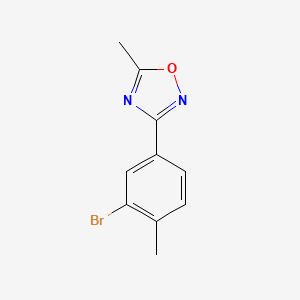
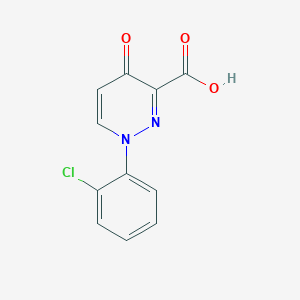
![3-[(2R)-3-[[2-(2,3-Dihydro-1H-inden-2-YL)-1,1-dimethyl-ethyl]amino]-2-hydroxypropoxy]-4,5-difluoro-benzene propanoic acid](/img/structure/B12110635.png)
